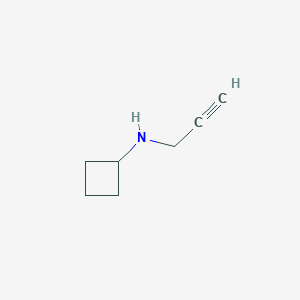

N-(prop-2-yn-1-yl)cyclobutanamine

Übersicht

Beschreibung

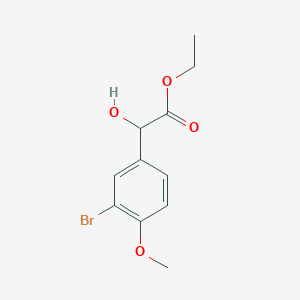

“N-(prop-2-yn-1-yl)cyclobutanamine” is a chemical compound with the molecular formula C7H11N . It has a molecular weight of 109.17 . The compound is typically stored at room temperature and is in liquid form .

Synthesis Analysis

The synthesis of compounds similar to “N-(prop-2-yn-1-yl)cyclobutanamine” has been reported in the literature. For instance, the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones .Molecular Structure Analysis

The InChI code for “N-(prop-2-yn-1-yl)cyclobutanamine” is 1S/C7H11N/c1-2-6-8-7-4-3-5-7/h1,7-8H,3-6H2 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

The cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones . This reaction is irrespective of the substituent nature at the triple bond .Physical And Chemical Properties Analysis

“N-(prop-2-yn-1-yl)cyclobutanamine” is a liquid at room temperature . It has a molecular weight of 109.17 .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds : N-(prop-2-yn-1-yl)cyclobutanamine derivatives have been used in the synthesis of various heterocyclic compounds. For instance, Novikov et al. (2011) explored the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate, leading to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones. These compounds are significant due to their potential applications in pharmacology and materials science (Novikov, Danilkina, & Balova, 2011).

Catalyzed Cycloisomerizations : In another study, Couty et al. (2009) reported on the gold-catalyzed cycloisomerizations of 1,6-ene-ynamides using N-(prop-2-yn-1-yl)cyclobutanamine derivatives. This process leads to the formation of cyclobutanones and carbonyl compounds, which are valuable in organic synthesis (Couty, Meyer, & Cossy, 2009).

Formation of Cyclobutadiene Intermediates : Eisch et al. (1991) conducted a study on the formation of cyclobutadiene intermediates through the reaction of ynamines like diethyl(1-propynyl) amine and 1-alkynyl sulfones. These intermediates are crucial in organic synthesis, especially in the formation of complex molecular structures (Eisch, Hallenbeck, & Lucarelli, 1991).

Synthesis of Cyclobutane Hydrocarbons : Finkel’shtein et al. (2003) discussed the synthesis of cyclobutane hydrocarbons using processes like (2+2) π-cycloaddition and olefin metathesis. Cyclobutane compounds have applications in areas like energy storage and as propellants due to their unique structural properties (Finkel’shtein, Anufriev, Strel’chik, Chernykh, Gringolts, Portnykh, Americk, & Chelkis, 2003).

In Medicinal Chemistry : The use of cyclobutane rings in drug candidates has been increasing due to their unique properties like puckered structure and increased C−C π‐character. Van der Kolk et al. (2022) highlighted the contributions of cyclobutane rings in drug candidates, showing their importance in improving factors like metabolic stability and pharmacophore orientation (Van der Kolk, Janssen, Rutjes, & Blanco‐Ania, 2022).

Wirkmechanismus

While the specific mechanism of action for “N-(prop-2-yn-1-yl)cyclobutanamine” is not mentioned in the search results, related compounds have been studied. For instance, visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen in the absence of an external photosensitizer has been developed . The mechanism involves both the starting material and the product acting as photosensitizers, and 1 O 2 and O 2 ˙ − are generated through energy transfer and a single electron transfer pathway .

Safety and Hazards

The compound is associated with several hazard statements including H226, H302, H314, and H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .

Eigenschaften

IUPAC Name |

N-prop-2-ynylcyclobutanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N/c1-2-6-8-7-4-3-5-7/h1,7-8H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZFQDWIZPNACNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(prop-2-yn-1-yl)cyclobutanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-1-(6-methylpyridazin-3-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1427867.png)

![1-[(2-Nitrophenyl)sulfanyl]butan-2-one](/img/structure/B1427871.png)

![2-{4-[2-(Trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-ol](/img/structure/B1427874.png)

![3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine](/img/structure/B1427877.png)

![N-[(2-bromo-5-fluorophenyl)methyl]cyclobutanamine](/img/structure/B1427882.png)

![[1-(2-Chlorophenyl)cyclohexyl]methanamine](/img/structure/B1427883.png)

![({1-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidin-4-yl}methyl)amine](/img/structure/B1427884.png)

![N-{3-[(3-bromopyridin-2-yl)amino]phenyl}acetamide](/img/structure/B1427887.png)